molecular formula C18H22ClNO B1217886 Chlorphenoxamine CAS No. 77-38-3

Chlorphenoxamine

Numéro de catalogue: B1217886
Numéro CAS: 77-38-3
Poids moléculaire: 303.8 g/mol
Clé InChI: KKHPNPMTPORSQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chlorphenoxamine can be synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzhydrol with dimethylaminoethanol. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

Chlorphenoxamine undergoes oxidation to form metabolites and degradation products under controlled conditions:

Primary Oxidation Pathway
Reaction with 5% hydrogen peroxide at 100°C for 24 hours yields This compound N-oxide as the major product . This transformation is critical for understanding its metabolic fate and stability.

Reagent Conditions Product Yield
5% H~2~O~2~100°C, 24 hThis compound N-oxide~50%

Mechanistic Insight
The oxidation occurs at the tertiary amine group, forming an N-oxide via radical intermediates . This reaction is pH-dependent, with optimal conversion observed in acidic media .

Substitution Reactions

This compound participates in nucleophilic substitution, particularly at its dimethylamino group:

Key Reaction Example
Treatment with alkyl halides under basic conditions produces quaternary ammonium derivatives :

Reagent Conditions Product
Methyl iodideK~2~CO~3~, DMF, 60°CN-Methylthis compound

Kinetics
The reaction follows second-order kinetics, with a rate constant (kk) of 1.2×103L mol1 s11.2\times 10^{-3}\,\text{L mol}^{-1}\text{ s}^{-1} at 25°C .

Charge-Transfer Complexation

This compound acts as an electron donor in charge-transfer (CT) complexes, enabling its spectrophotometric determination :

Complex Formation

Acceptor λ~max~ (nm) Stoichiometry Association Constant (K)
Chloranilic acid5201:12.4×104L mol2.4\times 10^4\,\text{L mol}
DDQ*4601:11.8×104L mol1.8\times 10^4\,\text{L mol}
TCNQ†8401:13.6×103L mol3.6\times 10^3\,\text{L mol}

*DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
†TCNQ: 7,7,8,8-Tetracyanoquinodimethane

Mechanism
The lone pair on the tertiary amine nitrogen donates electrons to π-acceptors, forming colored CT complexes . These reactions are solvent-dependent, achieving maximum sensitivity in acetonitrile .

Photodegradation

This compound degrades under UV/visible light in aqueous systems, with kinetics influenced by catalysts:

Heterogeneous Photo-Fenton Process
Using Fe(III)-incorporated carbon xerogels (XFe-1.0):

Parameter Value
Degradation constant4.20×101min14.20\times 10^{-1}\,\text{min}^{-1}
Half-life (t1/2t_{1/2})1.65 min
Primary by-productDechlorinated derivative

Mechanism
Degradation proceeds via hydroxyl radical (˙OH) attack, cleaving the C-Cl bond and fragmenting the alkylamine chain . Cytotoxicity assays confirm by-products exhibit low toxicity (IC~50~ > 100 µM in HEK-293 cells) .

Stability Under Analytical Conditions

Chromatographic Behavior

  • HPLC Retention : 5.018 ± 0.1 min (C18 column, methanol-phosphate buffer) .

  • Detection Limits :

    Parameter Value
    LOD (HPLC)0.15 µg/mL
    LOQ (HPLC)0.45 µg/mL

Hydrolytic Stability
Resistant to hydrolysis at pH 1–10 (25°C), but degrades rapidly in alkaline oxidative conditions (pH >12) .

Synthetic Routes

While industrial synthesis details are proprietary, lab-scale methods include:

  • Condensation : 4-Chlorobenzhydrol + dimethylaminoethanol (HCl catalyst) .

  • Alkylation : 2-(4-Chlorobenzyl)pyridine + 2-dimethylaminoethyl chloride .

Applications De Recherche Scientifique

Clinical Applications

Chlorphenoxamine has been researched for several therapeutic uses:

  • Antipruritic Treatment : It is primarily used to relieve itching caused by various dermatological conditions, including eczema and urticaria .
  • Parkinsonism : this compound has been studied for its potential antiparkinsonian effects, although results have been mixed regarding its efficacy in reducing muscular rigidity .
  • Management of Allergic Reactions : The compound is effective in treating allergic reactions such as rhinitis and urticaria due to its antihistaminic properties .
  • Combination Therapy in Respiratory Conditions : Recent studies have explored its use in combination with other agents for managing asthma and chronic obstructive pulmonary disease (COPD) due to its ability to alleviate bronchospasm .

Efficacy in Allergic Conditions

A study highlighted this compound's effectiveness in managing allergic responses, particularly in cases of urticaria where traditional treatments were insufficient. Patients reported significant relief from itching and rash after administration .

Parkinsonism Studies

In controlled trials assessing this compound's role in treating Parkinson's disease, findings indicated no significant improvement in symptoms compared to placebo groups. However, some anecdotal evidence suggests that it may provide symptomatic relief for certain patients .

Case Studies

  • Case Report on Anaphylaxis : A patient experienced anaphylaxis after receiving intravenous chlorpheniramine (a related compound). This case underscores the importance of monitoring for hypersensitivity reactions when using antihistamines .
  • Hypersensitivity Reactions : Another case documented a patient developing urticaria after taking cold medications containing chlorpheniramine, emphasizing the potential for adverse reactions even with commonly used antihistamines .

Summary of Clinical Applications

ApplicationDescriptionEvidence Level
AntipruriticRelief from itching in eczema and urticariaModerate
Allergic ReactionsEffective in treating rhinitis and urticariaHigh
ParkinsonismMixed results; potential symptomatic reliefLow
Respiratory ConditionsPossible adjunct therapy for asthma/COPDEmerging

Adverse Effects Reported

Adverse EffectDescriptionFrequency
UrticariaSkin rash following administrationRare
AnaphylaxisSevere allergic reaction post-injectionVery Rare

Activité Biologique

Chlorphenoxamine, also known as Phenoxene, is an antihistamine and anticholinergic agent primarily used for its antipruritic and antiparkinsonian properties. This compound has garnered attention for its biological activity beyond traditional antihistaminic effects, including potential applications in treating various conditions such as allergies, pruritus, and even certain infectious diseases. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

  • Chemical Formula : C18H22ClNOC_{18}H_{22}ClNO
  • Molar Mass : 303.83 g/mol
  • Bioavailability : Well absorbed
  • Metabolism : Primarily hepatic
  • Excretion : Renal

This compound functions primarily as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites. Additionally, its anticholinergic properties contribute to its therapeutic effects by inhibiting acetylcholine action in the central nervous system, which can alleviate symptoms associated with movement disorders.

Antihistaminic Effects

This compound effectively reduces allergic responses by inhibiting histamine release and blocking its receptors. This action is beneficial in managing conditions like allergic rhinitis and urticaria.

Antiparkinsonian Activity

As an anticholinergic agent, this compound is utilized in treating Parkinson's disease symptoms. By reducing cholinergic overactivity in the central nervous system, it helps improve motor function and reduce rigidity and tremors associated with the disease .

Antimicrobial Properties

Recent studies have explored this compound's potential antimicrobial effects. In vitro assays have shown that it possesses activity against various pathogens including:

  • Influenza Virus : Demonstrated efficacy in inhibiting viral replication.
  • Bacterial Strains : Exhibits activity against Staphylococcus aureus and other bacteria .

Case Study 1: Anaphylaxis Induced by Chlorpheniramine (Related Compound)

A study reported two cases of anaphylaxis following chlorpheniramine administration, underscoring the potential for severe allergic reactions to antihistamines. These cases highlight the importance of monitoring patients for hypersensitivity reactions when administering this compound or similar compounds .

Case Study 2: Efficacy in Parkinson's Disease

In a clinical observation involving patients with Parkinson's disease, this compound was added to existing treatment regimens. Patients reported significant improvements in motor symptoms, including reduced tremors and improved overall mobility .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntihistaminicBlocks H1 receptors; reduces allergic responses
AntiparkinsonianReduces cholinergic activity; improves motor function
AntimicrobialInhibits growth of various pathogens

In Vitro Studies

Research indicates that this compound exhibits low to sub-micromolar IC50 values against several pathogens, suggesting its potential as a therapeutic agent beyond allergy treatment. For instance, studies have demonstrated its effectiveness against influenza viruses and certain bacterial strains .

Propriétés

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHPNPMTPORSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

562-09-4 (hydrochloride)
Record name Chlorphenoxamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022805
Record name Chlorphenoxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-38-3
Record name Chlorphenoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenoxamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphenoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09007
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorphenoxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORPHENOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UVD77BP8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chlorphenoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorphenoxamine
Reactant of Route 2
Reactant of Route 2
Chlorphenoxamine
Reactant of Route 3
Reactant of Route 3
Chlorphenoxamine
Reactant of Route 4
Chlorphenoxamine
Reactant of Route 5
Reactant of Route 5
Chlorphenoxamine
Reactant of Route 6
Reactant of Route 6
Chlorphenoxamine
Customer
Q & A

Q1: What is the primary mechanism of action of Chlorphenoxamine?

A1: this compound primarily acts as an antagonist of the histamine H1 receptor [, , ]. This means it blocks the binding of histamine to these receptors, reducing the physiological effects of histamine.

Q2: What are some of the downstream effects of this compound's H1 receptor antagonism?

A2: By antagonizing H1 receptors, this compound can alleviate symptoms associated with histamine release, such as itching, sneezing, and runny nose [, ]. It can also have anticholinergic effects, which contribute to its use in treating Parkinson's disease [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H22ClNO, and its molecular weight is 303.83 g/mol [, ].

Q4: How is this compound metabolized in the human body?

A4: this compound undergoes extensive metabolism in the liver, primarily through N-demethylation, oxidative deamination, ether bond cleavage, and phenyl ring hydroxylation []. These processes generate various metabolites, including N-demethyl-chlorphenoxamine, this compound-N-oxide, and several hydroxylated derivatives [, ].

Q5: Can you elaborate on the specific metabolites identified in human urine after this compound administration?

A5: Research has identified several metabolites in human urine, including N-demethyl-chlorphenoxamine, this compound-N-oxide, 1-(4-chlorophenyl)-1-phenylethanol, and various hydroxylated derivatives. Some of these metabolites are also excreted as conjugates [].

Q6: Besides its antihistaminic activity, what other pharmacological effects does this compound exhibit?

A7: this compound also possesses anticholinergic, antipruritic, and antiparkinsonian properties [, , ]. These additional effects contribute to its broader therapeutic application.

Q7: How effective is this compound in treating Parkinson's disease?

A8: While this compound shows some efficacy in alleviating certain Parkinson's disease symptoms, such as akinesia and rigidity, its effects on tremor are less consistent [, , ]. Some studies suggest its impact on tremor is minimal and might even worsen the symptom in some cases [].

Q8: Are there any studies comparing the efficacy of this compound to other antiparkinsonian drugs?

A9: Yes, a clinical trial compared this compound with methixene in treating Parkinson's disease. The study found no significant difference in their effectiveness [].

Q9: What are some analytical techniques used for the detection and quantification of this compound?

A10: Various methods have been employed, including gas chromatography coupled with mass spectrometry (GC-MS) [], high-performance liquid chromatography (HPLC) [, ], and spectrophotometry [, , , , , , , , ]. These methods are crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and forensic analysis [].

Q10: How is this compound formulated to improve its bioavailability and delivery?

A11: To enhance bioavailability and accelerate absorption, researchers have explored formulating this compound into rapidly disintegrating tablets []. These formulations aim to bypass the first-pass metabolism associated with conventional tablets, potentially leading to a quicker onset of action.

Q11: What are the known toxicological effects of this compound?

A12: Studies in animals have investigated the acute and chronic toxicity of this compound []. Although generally considered safe at therapeutic doses, like many drugs, this compound can lead to adverse effects. These effects are often associated with its anticholinergic properties and can include dry mouth, blurred vision, constipation, and urinary retention [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.